1-(Methylsulfanyl)but-2-yne
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Overview
Description
1-(Methylsulfanyl)but-2-yne is an organic compound with the molecular formula C5H8S It is characterized by the presence of a methylsulfanyl group attached to a but-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)but-2-yne can be synthesized through several methods. One common approach involves the reaction of but-2-yne with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)but-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the compound.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted but-2-yne derivatives.
Scientific Research Applications
1-(Methylsulfanyl)but-2-yne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)but-2-yne involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of sulfoxides or sulfones. The specific pathways and intermediates depend on the reaction conditions and the nature of the oxidizing agent.
Comparison with Similar Compounds
But-2-yne: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)prop-2-yne: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
1-(Methylsulfanyl)but-1-yne: The position of the triple bond differs, leading to different reactivity and applications.
Uniqueness: 1-(Methylsulfanyl)but-2-yne is unique due to the presence of both a triple bond and a methylsulfanyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
1-methylsulfanylbut-2-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-3-4-5-6-2/h5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVZGILYJHXDNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559081 |
Source
|
Record name | 1-(Methylsulfanyl)but-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118891-26-2 |
Source
|
Record name | 1-(Methylsulfanyl)but-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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